4-(6-Methoxynaphthalen-2-yl)pentan-2-one
Description
4-(6-Methoxynaphthalen-2-yl)pentan-2-one is a ketone derivative featuring a methoxynaphthalene moiety attached to a pentan-2-one backbone.
Properties
CAS No. |
56600-70-5 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)pentan-2-one |
InChI |
InChI=1S/C16H18O2/c1-11(8-12(2)17)13-4-5-15-10-16(18-3)7-6-14(15)9-13/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
GWEUXEZTZJVUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Methoxynaphthalene Moieties
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
- Structure: Replaces the pentan-2-one chain with a morpholine-substituted propanone.
- Its crystal structure was resolved using SHELX software .
(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
- Structure: Contains a conjugated enone system (C=C-O) instead of a saturated pentanone.
- Synthesis : Used as a precursor in cyclooligomerization reactions, yielding cyclopentyl derivatives (e.g., 1-(2-(6-methoxynaphthalen-2-yl)cyclopentyl)ethan-1-one) with 34–39% isolated yields .
- Application : Demonstrates the reactivity of α,β-unsaturated ketones in forming cyclic structures, contrasting with the stability of saturated ketones like the target compound.
5-(6-Methoxynaphthalen-2-yl)-1-aryl-pentan-3-one Derivatives
- Structure : Pentan-3-one backbone with aryl substitutions.
- Activity : Evaluated as antidiabetic agents, highlighting the pharmacological versatility of methoxynaphthalene-ketone hybrids .
- Comparison : The position of the ketone group (C3 vs. C2) and aryl substituents influence bioactivity and metabolic stability.
Pentan-2-one Derivatives with Aromatic Substituents
4-Methyl-1-phenyl-2-pentanone
- Structure: Features a phenyl group and methyl branch on the pentanone chain.
- Properties : Molecular weight 176.25 g/mol; used in fragrances (FEMA 2740). Its branched structure reduces volatility compared to linear analogs .
4-(4-Methylphenyl)pentan-2-one
- Structure : Para-methylphenyl substituent on pentan-2-one.
- Properties: Molecular weight 176.26 g/mol; known as "Curcumon," used in synthetic chemistry .
- Key Difference : The electron-donating methyl group on the aromatic ring may alter reactivity in electrophilic substitutions compared to the methoxy group in the target compound.
Functional Group Variations in Pentan-2-one Scaffold
4-(Furan-2-ylmethylsulfanyl)pentan-2-one
- Structure : Incorporates a furan-thioether group.
- Properties : Boiling point 288.6°C, density 1.086 g/cm³; used in flavor/fragrance industries for its sulfur-aromatic profile .
- Comparison : The furan and sulfur groups impart distinct olfactory characteristics, unlike the methoxynaphthalene’s planar aromatic system.
3-(3,4-Dimethoxyphenyl)pentan-2-one
- Structure : Dimethoxyphenyl substituent on pentan-2-one.
- Properties : Molecular weight 222.28 g/mol; serves as a pharmaceutical intermediate .
4-(Methylthio)-2-pentanone
Q & A
Q. Basic
- FT-IR : Identify the ketone C=O stretch (~1710–1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Aromatic C-H bending (700–900 cm⁻¹) confirms naphthalene substitution .
- ¹H/¹³C NMR : Key signals include the methyl ketone proton (δ ~2.1 ppm, singlet) and methoxy group (δ ~3.8 ppm). Aromatic protons split into distinct multiplet patterns (δ 6.8–8.2 ppm) .
- Mass spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 255.1 and fragmentation patterns reflecting methoxynaphthalene loss .
How can researchers resolve contradictions in biological activity data observed across different experimental models for this compound?
Advanced
Discrepancies in activity (e.g., variable enzyme inhibition or cytotoxicity) may arise from:
- Metabolic divergence : Species-specific cytochrome P450 metabolism alters bioactive intermediates . Use isotopic labeling (¹⁴C) and HPLC-MS to track metabolic fate in different models .
- Experimental design : Standardize cell viability assays (e.g., MTT vs. ATP-based) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Data normalization : Apply multivariate analysis (e.g., PCA) to isolate compound-specific effects from batch variability .
What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone carbonyl is the primary target for nucleophilic attack (LUMO energy ~−1.8 eV) .
- Molecular dynamics simulations : Model solvent effects (e.g., acetone vs. water) on reaction kinetics using software like Gaussian or ORCA .
- Transition state analysis : Identify steric hindrance from the methoxynaphthalene group using QM/MM hybrid methods .
What methodological considerations are critical when employing single-crystal X-ray diffraction with SHELXL for structural elucidation of this compound?
Q. Advanced
- Data quality : Ensure a data-to-parameter ratio >10:1 and Rint <0.05 to refine positional and thermal parameters accurately .
- Hydrogen handling : Use riding models for H-atoms but refine methoxy and ketone groups with distance restraints (DFIX in SHELXL) .
- Twinned crystals : For non-merohedral twinning, apply the TWIN/BASF commands in SHELXL and validate with the Flack parameter (<0.1 for enantiopure structures) .
How can researchers design experiments to investigate the metabolic fate of this compound in mammalian systems?
Q. Advanced
- In vitro models : Use liver microsomes (human vs. murine) to identify phase I metabolites (oxidation at the pentanone chain) via LC-QTOF-MS .
- Isotope tracing : Synthesize a deuterated analog (e.g., d₃ at the methyl ketone) to track hydroxylation and glucuronidation pathways .
- Enzyme inhibition assays : Test CYP3A4/2D6 isoform-specific activity using fluorescent substrates (e.g., dibenzylfluorescein) .
What safety protocols should be implemented when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal .
What strategies can mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis of related naphthalenyl ketones?
Q. Advanced
- Chiral auxiliaries : Employ Evans oxazolidinones to induce stereochemistry during acylation, followed by auxiliary removal .
- Catalytic asymmetric catalysis : Use Jacobsen’s thiourea catalysts for kinetic resolution of racemic mixtures .
- Chromatographic separation : Optimize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
